molecular formula C9H9N3 B6236661 2-methylquinoxalin-6-amine CAS No. 4188-17-4

2-methylquinoxalin-6-amine

Cat. No. B6236661
CAS RN: 4188-17-4
M. Wt: 159.2
InChI Key:
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Description

2-methylquinoxalin-6-amine is an organic compound with several significant properties that make it useful in various fields of research and industry. It is a quinoxaline derivative, which is a class of compounds that have attracted great interest due to their wide applications in pharmaceutical and materials fields .


Synthesis Analysis

Quinoxaline derivatives can be synthesized by convenient and simple procedures. For instance, a series of quinoxaline derivatives were efficiently synthesized by the reaction of 1,2-diamines and 1,2-diketones in methanol at room temperature . Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues have been reported .


Molecular Structure Analysis

The molecular formula of this compound is C9H9N3 . Its molecular weight is 159.19 . The structure of quinoxaline derivatives is complex and requires sophisticated analytical methods for structural analysis .


Chemical Reactions Analysis

Quinoxaline derivatives have been used in various transformations. For example, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides . A novel and simple methodology for the synthesis of 2-substituted quinolines was described by Jixiang and co-workers by the reaction 2-vinylanilines and alkynoates .

Scientific Research Applications

2-Methylquinoxalin-6-amine has been studied for its potential applications in biochemistry and physiology. It has been shown to have inhibitory effects on certain enzymes such as tyrosine kinases, and has also been shown to have anti-inflammatory and anti-cancer properties. Additionally, this compound has been studied for its potential use in drug delivery systems and as a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

2-Methylquinoxalin-6-amine has several advantages and limitations when used in laboratory experiments. The most significant advantage is its ability to inhibit certain enzymes, which can be used to study the effects of these enzymes on various biochemical and physiological processes. Additionally, this compound can be used to study the effects of certain receptors on various pathways and processes in the body. A limitation of using this compound in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

The potential future directions for research on 2-methylquinoxalin-6-amine are numerous. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties. Additionally, further research could be conducted on its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further research could be conducted on its potential use in drug delivery systems and as a potential therapeutic agent for various diseases. Finally, further research could be conducted on its potential use in laboratory experiments and its advantages and limitations.

Synthesis Methods

2-Methylquinoxalin-6-amine can be synthesized using a condensation reaction of 2-methylbenzaldehyde and piperazine. This reaction is catalyzed by an acid, such as hydrochloric acid, and is conducted at a temperature of approximately 80°C. The reaction produces an intermediate which can then be purified to yield the desired product.

Safety and Hazards

While specific safety data for 2-methylquinoxalin-6-amine was not found, it’s important to note that all chemicals should be handled with appropriate safety measures. For instance, a safety data sheet for a similar compound, methylamine, indicates that it is extremely flammable, toxic if inhaled, and may cause skin and eye irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-methylquinoxalin-6-amine can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-nitroaniline", "acetic anhydride", "methylamine", "sodium hydroxide", "ethanol", "hydrochloric acid", "sodium nitrite", "copper sulfate", "sodium sulfite", "sodium hydroxide", "sodium chloride" ], "Reaction": [ "Step 1: Nitration of 2-nitroaniline with nitrous acid to form 2-nitro-1,4-phenylenediamine", "Step 2: Reduction of 2-nitro-1,4-phenylenediamine with sodium sulfite and sodium hydroxide to form 2,3-diaminotoluene", "Step 3: Acetylation of 2,3-diaminotoluene with acetic anhydride to form N-acetyl-2,3-diaminotoluene", "Step 4: Methylation of N-acetyl-2,3-diaminotoluene with methylamine and sodium hydroxide to form N-methyl-N-acetyl-2,3-diaminotoluene", "Step 5: Cyclization of N-methyl-N-acetyl-2,3-diaminotoluene with copper sulfate and hydrochloric acid to form 2-methylquinoxaline", "Step 6: Reduction of 2-methylquinoxaline with sodium borohydride to form 2-methylquinoxalin-6-amine", "Step 7: Purification of the final product by recrystallization with ethanol and drying with sodium chloride" ] }

CAS RN

4188-17-4

Molecular Formula

C9H9N3

Molecular Weight

159.2

Purity

95

Origin of Product

United States

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